1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene
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Overview
Description
1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene is an organic compound with the molecular formula C9H10FIO3 and a molecular weight of 312.08 g/mol . This compound is characterized by the presence of methoxy, iodo, and fluoromethoxy functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene typically involves the iodination of 1,3-dimethoxybenzene followed by the introduction of the fluoromethoxy group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The fluoromethoxy group can be introduced using fluoromethyl ethers under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene involves its interaction with specific molecular targets. The presence of the iodo and fluoromethoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the iodo and fluoromethoxy groups, making it less reactive in certain reactions.
1,3-Dimethoxy-2-iodobenzene: Similar but lacks the fluoromethoxy group.
1,3-Dimethoxy-5-iodobenzene: Similar but lacks the fluoromethoxy group.
Uniqueness
1,3-Dimethoxy-5-iodo-2-(fluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and fluoromethoxy groups on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H10FIO3 |
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Molecular Weight |
312.08 g/mol |
IUPAC Name |
2-(fluoromethoxy)-5-iodo-1,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO3/c1-12-7-3-6(11)4-8(13-2)9(7)14-5-10/h3-4H,5H2,1-2H3 |
InChI Key |
PFHTUWLTXNYWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCF)OC)I |
Origin of Product |
United States |
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